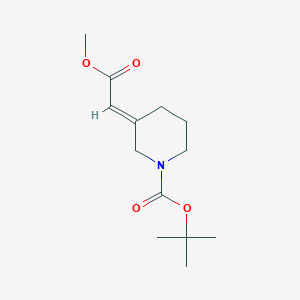

tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15908620

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21NO4 |

|---|---|

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h8H,5-7,9H2,1-4H3/b10-8+ |

| Standard InChI Key | LOBQHQNCPDIJSW-CSKARUKUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC/C(=C\C(=O)OC)/C1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=CC(=O)OC)C1 |

Introduction

Synthesis Methods

While specific synthesis details for tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate are not available, similar compounds are often synthesized through multi-step reactions involving condensation, esterification, and protection-deprotection strategies. For instance, related piperidine derivatives can be prepared from piperidone precursors through condensation reactions followed by protection with tert-butoxycarbonyl (Boc) groups .

Related Compounds and Their Applications

Compounds similar to tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate have been studied for their potential biological activities. For example, piperidine derivatives have been explored for their affinity to neurotransmitter transporters . Additionally, compounds with similar structures have been investigated for their anti-inflammatory properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume